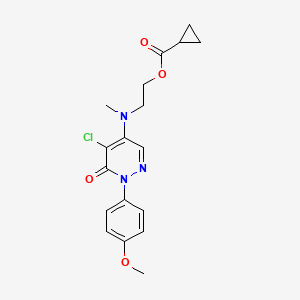
2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-ol” is a chemical compound with the molecular formula C10H16O2 . It has a molecular weight of 168.24 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H16O2/c1-7-5-6-8(12-7)9(11)10(2,3)4/h5-6,9,11H,1-4H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
- Peroxyl-Radical-Scavenging Activity : A study explored the radical scavenging activity of compounds including 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-ol analogs. These compounds exhibited significant anti-peroxyl radical activity, comparable to well-known antioxidants like linalool. The research utilized experimental and theoretical methods, including fluorimetric tests and Density Functional Theory (DFT) calculations, to evaluate the antioxidant properties of these compounds (Stobiecka et al., 2016).
Catalytic Applications
- Catalytic Use in Hydrogenation : A study demonstrated the use of NiB/SiO2 amorphous alloy as a catalyst for synthesizing this compound derivatives. The research highlighted the high catalytic activity and selectivity of this method, offering efficient conditions for hydrogenation reactions (Tang Lin-sheng, 2008).
Biological Activity
- Synthesis and Bioactivity Studies : Research into synthesizing and testing various derivatives of this compound for adrenergic blocking and sympatholytic activities was conducted. Some synthesized compounds showed moderate activity in these areas (Aghekyan et al., 2017).
Miscellaneous Applications
- Combustion and Emissions in Engines : A derivative of this compound, 2-methylfuran, was examined for its combustion and emission characteristics in spark-ignition engines. The study focused on its potential as a gasoline additive, observing its impact on engine performance and emissions (Wei et al., 2014).
- Photoremovable Protecting Groups : Research on 1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl esters, related to this compound, investigated their use as photoremovable protecting groups. The study demonstrated their ability to release corresponding acids under specific conditions, offering insights into their potential applications in photochemistry (Literák et al., 2008).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7-5-6-8(12-7)9(11)10(2,3)4/h5-6,9,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFBBLKTFNJLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2534331.png)
![N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-1H-imidazole-4-sulfonamide](/img/structure/B2534332.png)

![(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2534335.png)

![Cyclopropyl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2534339.png)
![3-(2-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2534341.png)

![1-(Azepan-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2534347.png)

![3-Methoxy-N-methyl-N-[[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2534351.png)

![2-(benzylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2534353.png)
![ethyl [4-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2534354.png)